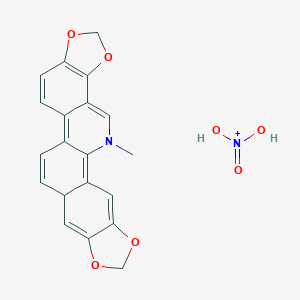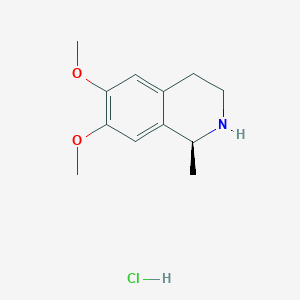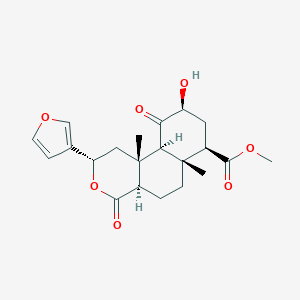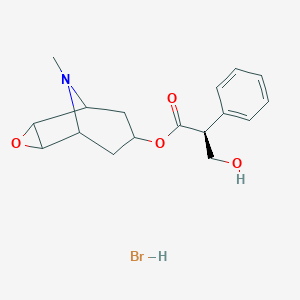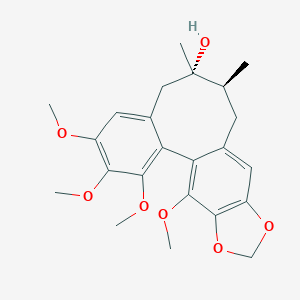
コリン、チオシアン酸塩、4-ヒドロキシ-3,5-ジメトキシケイ皮酸塩
概要
説明
Sinapine thiocyanate is an alkaloid compound isolated from the seeds of cruciferous plants, such as rapeseed and mustard. It is known for its diverse biological activities, including anti-inflammatory, anti-malignancy, and anti-angiogenic effects . The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
科学的研究の応用
Sinapine thiocyanate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of sinapine thiocyanate involves multiple molecular targets and pathways. It has been shown to inhibit the proliferation and mobility of cancer cells by up-regulating growth arrest and DNA damage-inducible alpha (GADD45A) . Additionally, sinapine thiocyanate acts as an acetylcholinesterase inhibitor, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease . The compound also modulates various signaling pathways, including the JAK2-STAT3 pathway, which plays a role in its anti-inflammatory and anti-tumor effects .
Safety and Hazards
将来の方向性
The field of choline biology and its role in human health is a growing area of research . Future research will likely focus on the current state of choline science in human nutrition throughout the lifespan, from prenatal needs through early childhood, and into our later years . There is a need to identify areas of research in choline biology that can best inform our understanding of this nutrient’s impact on human health .
準備方法
Synthetic Routes and Reaction Conditions: Sinapine thiocyanate can be synthesized through various methods. One common approach involves the extraction of sinapine from rapeseed meals using hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation . This method yields a higher amount of sinapine compared to traditional extraction methods.
Industrial Production Methods: Industrial production of sinapine thiocyanate typically involves the extraction of sinapine from rapeseed or mustard seeds, followed by its conversion to sinapine thiocyanate through chemical reactions. The process often includes steps such as defatting the seeds, extracting sinapine using ethanol, and then reacting it with thiocyanate ions to form sinapine thiocyanate .
化学反応の分析
Types of Reactions: Sinapine thiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Sinapine thiocyanate can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as thiocyanate ions, which replace specific functional groups in the sinapine molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of sinapine thiocyanate, which may exhibit enhanced or altered biological activities .
類似化合物との比較
Sinapine thiocyanate is often compared with other phenolic compounds, such as sinapic acid and its esters (e.g., sinapoyl-glucose, sinapoyl-malate). These compounds share similar biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties . sinapine thiocyanate is unique due to its thiocyanate group, which enhances its bioactivity and makes it a more potent inhibitor of certain cellular processes .
Similar Compounds:
- Sinapic acid
- Sinapoyl-glucose
- Sinapoyl-malate
- Sinapoyl-choline (sinapine)
特性
IUPAC Name |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLELSNOPYHTYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7431-77-8 | |
| Record name | Sinapine thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007431778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SINAPINE THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9SJB3RPE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




